methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate
Overview
Description
Methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate (MNTPA) is a synthetic compound belonging to the class of pyrimidines. It is used in organic synthesis and has been studied for its potential applications in the medical and scientific fields. MNTPA has a variety of biochemical and physiological effects that have been studied extensively in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and characterization of compounds structurally related to the specified chemical have been explored, with studies detailing the crystal structure and molecular interactions. For instance, Mao et al. (2015) described the synthesis and X-ray crystallography analysis of a related compound, illustrating the molecular interactions and crystal packing within the structure (Mao, Hu, Wang, Du, & Xu, 2015).
Antibacterial Activity
- Research on derivatives of the specified chemical has shown potential antibacterial activity. Desai, Dave, Shah, and Vyas (2001) synthesized several compounds and evaluated their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi para A (Desai, Dave, Shah, & Vyas, 2001).
Molecular Switches and Sensing
- A novel application in sensing has been reported by Bhattacharyya et al. (2017), who developed a compound that acts as a dual signaling chromogenic receptor for F-/AcO- and Al3+ ions, demonstrating the versatility of these chemical frameworks in constructing reversible test strips for detecting ions (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).
Antimicrobial and Antitumor Activities
- Further extending the biological application, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated new pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities, highlighting the potential of these compounds in medical chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
- In the realm of cancer research, Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating significant inhibitory effects on several human cancer cell lines (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
methyl 2-[4-nitro-3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O6/c1-25-13(22)6-26-8-2-3-9(20(23)24)10(4-8)19-7-18-11(5-12(19)21)14(15,16)17/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOPFTPNEZUKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])N2C=NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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